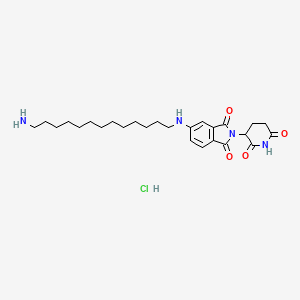

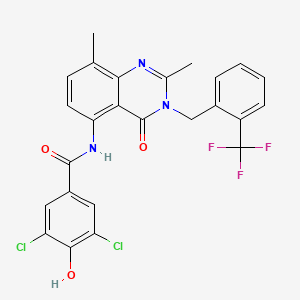

Hsd17B13-IN-80

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Hsd17B13-IN-80 is a compound that acts as an inhibitor of the enzyme 17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and has been implicated in the progression of nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). This compound has shown potential in research for treating these liver diseases by inhibiting the activity of HSD17B13 .

Méthodes De Préparation

The preparation of Hsd17B13-IN-80 involves several steps. One method includes dissolving the main solution in dimethyl sulfoxide (DMSO), followed by the addition of polyethylene glycol 300 (PEG300) and Tween 80. The mixture is then clarified and further diluted with deionized water . This method is typically used for in vivo formulations.

Analyse Des Réactions Chimiques

Hsd17B13-IN-80 undergoes various chemical reactions, primarily involving its interaction with the enzyme HSD17B13. The compound is designed to inhibit the enzyme’s activity by binding to its active site. The reactions typically involve the conversion of substrates like estradiol, with this compound showing an inhibitory concentration (IC50) of less than 0.1 micromolar for estradiol . The major products formed from these reactions are the inhibited forms of the enzyme-substrate complexes.

Applications De Recherche Scientifique

Hsd17B13-IN-80 has several scientific research applications, particularly in the fields of medicine and biology. It is used extensively in research related to liver diseases, especially NAFLD and NASH. The compound’s ability to inhibit HSD17B13 makes it a valuable tool for studying the progression of these diseases and developing potential therapeutic interventions . Additionally, this compound is used in studies involving lipid metabolism and liver inflammation, providing insights into the molecular mechanisms underlying these conditions .

Mécanisme D'action

The mechanism of action of Hsd17B13-IN-80 involves its binding to the active site of the enzyme HSD17B13. This binding inhibits the enzyme’s activity, preventing the conversion of substrates like estradiol. The inhibition of HSD17B13 activity leads to a reduction in the biosynthesis of lipid droplets and other related metabolic processes in the liver . This mechanism is particularly beneficial in preventing the progression of liver diseases such as NAFLD and NASH .

Comparaison Avec Des Composés Similaires

Hsd17B13-IN-80 is unique in its high specificity and potency as an HSD17B13 inhibitor. Similar compounds include Hsd17B13-IN-2, Hsd17B13-IN-3, and Hsd17B13-IN-100, all of which also inhibit HSD17B13 but may vary in their potency and specific applications . This compound stands out due to its low IC50 value for estradiol, making it one of the most effective inhibitors in this category .

Propriétés

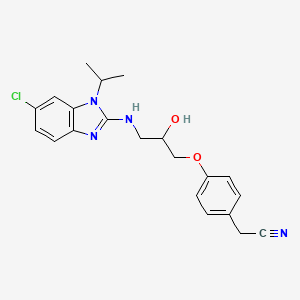

Formule moléculaire |

C25H18Cl2F3N3O3 |

|---|---|

Poids moléculaire |

536.3 g/mol |

Nom IUPAC |

3,5-dichloro-N-[2,8-dimethyl-4-oxo-3-[[2-(trifluoromethyl)phenyl]methyl]quinazolin-5-yl]-4-hydroxybenzamide |

InChI |

InChI=1S/C25H18Cl2F3N3O3/c1-12-7-8-19(32-23(35)15-9-17(26)22(34)18(27)10-15)20-21(12)31-13(2)33(24(20)36)11-14-5-3-4-6-16(14)25(28,29)30/h3-10,34H,11H2,1-2H3,(H,32,35) |

Clé InChI |

VWLKLPGOFPETDX-UHFFFAOYSA-N |

SMILES canonique |

CC1=C2C(=C(C=C1)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl)C(=O)N(C(=N2)C)CC4=CC=CC=C4C(F)(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperazin-1-yl]-N-[5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]acetamide](/img/structure/B12367845.png)

![(1S,3S,4S,7R,8R,11S,12R,13R)-8-(4-methoxyphenyl)-2,9,14-trioxa-6-azatricyclo[9.2.1.03,7]tetradecane-4,12,13-triol](/img/structure/B12367860.png)

![(1S,4S,12S,13R,16R)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-one](/img/structure/B12367873.png)

![(R)-(3-fluorophenyl)-[(2R,4R)-4-propylazetidin-2-yl]methanol](/img/structure/B12367903.png)